molecular formula C14H13NO5 B6391422 5-(3,5-Dimethoxyphenyl)-2-hydroxynicotinic acid CAS No. 1261910-42-2

5-(3,5-Dimethoxyphenyl)-2-hydroxynicotinic acid

Cat. No.: B6391422
CAS No.: 1261910-42-2
M. Wt: 275.26 g/mol
InChI Key: INZVQWJRCLYLJO-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-2-hydroxynicotinic acid: is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core substituted with a 3,5-dimethoxyphenyl group and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethoxyphenyl)-2-hydroxynicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, and the reaction proceeds at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives (if nitro groups are present).

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 5-(3,5-Dimethoxyphenyl)-2-hydroxynicotinic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of enzyme inhibitors or receptor agonists/antagonists.

Medicine: In medicinal chemistry, this compound can be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-2-hydroxynicotinic acid depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In receptor binding studies, the compound may interact with specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

    3,5-Dimethoxybenzoic acid: Similar in structure but lacks the nicotinic acid core.

    2-Hydroxy-3,5-dimethoxybenzoic acid: Similar in structure but lacks the nicotinic acid core.

    5-(3,5-Dimethoxyphenyl)-2-methylnicotinic acid: Similar in structure but has a methyl group instead of a hydroxyl group at the 2-position.

Uniqueness: 5-(3,5-Dimethoxyphenyl)-2-hydroxynicotinic acid is unique due to the presence of both the 3,5-dimethoxyphenyl group and the hydroxyl group on the nicotinic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-19-10-3-8(4-11(6-10)20-2)9-5-12(14(17)18)13(16)15-7-9/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZVQWJRCLYLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687857
Record name 5-(3,5-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-42-2
Record name 5-(3,5-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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